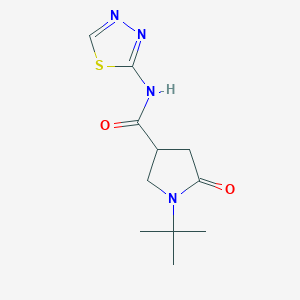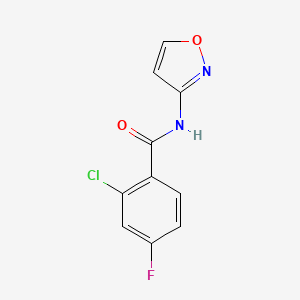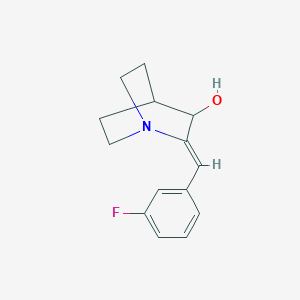![molecular formula C20H14N2O2 B5366355 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5366355.png)
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid, also known as CP-690,550, is a novel small molecule inhibitor of Janus kinase 3 (JAK3) that has been developed as a potential treatment for autoimmune diseases and transplant rejection. JAK3 is a key signaling molecule in the immune system, and its inhibition has been shown to be effective in preventing the activation of T cells and B cells, which play a critical role in the development of autoimmune diseases.
Mécanisme D'action
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid works by selectively inhibiting JAK3, which is a key signaling molecule in the immune system that is involved in the activation of T cells and B cells. By blocking JAK3, this compound prevents the production of cytokines and other immune mediators that are responsible for the inflammation and tissue damage seen in autoimmune diseases. This results in a reduction in disease activity and symptoms, as well as a decrease in the need for other immunosuppressive therapies.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal and human studies. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-2, interleukin-6, and interferon-gamma, as well as to inhibit the activation and proliferation of T cells and B cells. It has also been shown to reduce the infiltration of immune cells into inflamed tissues, and to promote the death of activated immune cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid for lab experiments are its specificity and potency as a JAK3 inhibitor, as well as its well-characterized pharmacokinetics and pharmacodynamics. It has been extensively studied in preclinical and clinical trials, and its efficacy and safety have been well-established. However, its high cost and limited availability may make it difficult for some researchers to obtain and use in their experiments.
Orientations Futures
There are several future directions for research on 4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid and other JAK3 inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific JAK isoforms or combinations of JAKs. Another area of interest is the investigation of the long-term safety and efficacy of JAK3 inhibitors in patients with autoimmune diseases, as well as their potential use in other conditions such as cancer and infectious diseases. Finally, there is a need for further research on the mechanisms of action of JAK3 inhibitors and their effects on immune cell function and signaling pathways.
Méthodes De Synthèse
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid was first synthesized by Pfizer in 2003 using a multi-step process that involved the coupling of 4-bromo-2-fluorobenzoic acid with 2-(2-cyano-2-phenylvinyl)-1H-pyrrole, followed by a series of functional group transformations and purifications. The final product was obtained in high yield and purity, and its structure was confirmed by NMR and mass spectrometry.
Applications De Recherche Scientifique
4-[2-(2-cyano-2-phenylvinyl)-1H-pyrrol-1-yl]benzoic acid has been extensively studied in preclinical and clinical trials for its potential therapeutic use in a variety of autoimmune diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. Its efficacy and safety have been demonstrated in several animal models and human trials, and it has been shown to be well-tolerated and effective in reducing disease activity and improving patient outcomes.
Propriétés
IUPAC Name |
4-[2-[(Z)-2-cyano-2-phenylethenyl]pyrrol-1-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2/c21-14-17(15-5-2-1-3-6-15)13-19-7-4-12-22(19)18-10-8-16(9-11-18)20(23)24/h1-13H,(H,23,24)/b17-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMGMOFGCFXIFAH-GHRIWEEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=CN2C3=CC=C(C=C3)C(=O)O)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=C/C2=CC=CN2C3=CC=C(C=C3)C(=O)O)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl {2,6-dichloro-4-[2-cyano-2-(5-methoxy-1H-benzimidazol-2-yl)vinyl]phenoxy}acetate](/img/structure/B5366282.png)
![isopropyl 2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acrylate](/img/structure/B5366290.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dimethylbenzamide](/img/structure/B5366313.png)

![(4aS*,8aR*)-6-(5-ethylpyrimidin-2-yl)-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5366319.png)
![1-ethyl-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5366327.png)
![N-(2-methoxyethyl)-1'-[6-(methoxymethyl)pyrimidin-4-yl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5366332.png)
![4-{4-[(4-chlorophenoxy)acetyl]-1-piperazinyl}-2-methyl-6-(1-piperidinyl)pyrimidine](/img/structure/B5366345.png)
![2-cyano-3-{2-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5366352.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-1H-pyrazole](/img/structure/B5366356.png)
amino]methyl}pyrrolidin-2-one](/img/structure/B5366366.png)
![N-ethyl-4-methoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5366371.png)